Trisodium arsenite

描述

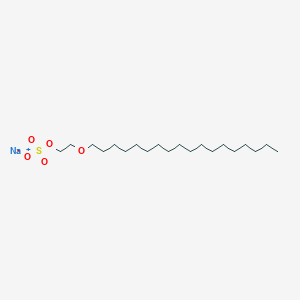

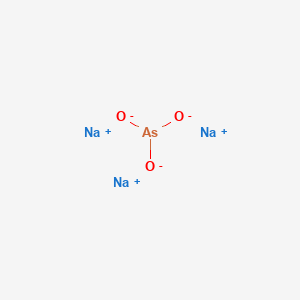

Trisodium arsenite is an inorganic compound with the chemical formula Na3AsO3. It is a white crystalline solid that is highly soluble in water. Trisodium arsenite is used in various scientific research applications due to its unique properties.

作用机制

Trisodium arsenite has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by disrupting the function of the mitochondria, which leads to the release of cytochrome c and other pro-apoptotic factors. Trisodium arsenite also inhibits the activity of certain enzymes, such as protein phosphatases, which are involved in cell growth and division.

Biochemical and Physiological Effects:

Trisodium arsenite has been shown to have various biochemical and physiological effects. It can induce oxidative stress, which leads to the production of reactive oxygen species (ROS) and DNA damage. Trisodium arsenite can also disrupt the function of various enzymes and proteins, leading to changes in cell signaling and metabolism. It has been shown to affect the expression of various genes, including those involved in cell growth, apoptosis, and DNA repair.

实验室实验的优点和局限性

Trisodium arsenite has several advantages for lab experiments. It is a highly soluble compound, which makes it easy to dissolve in water and other solvents. It is also relatively inexpensive and readily available. However, trisodium arsenite is highly toxic and should be handled with extreme care. It can cause severe health effects, including skin and eye irritation, respiratory problems, and even death. Therefore, it should only be used in a well-ventilated area and with appropriate personal protective equipment.

未来方向

There are several possible future directions for the use of trisodium arsenite in scientific research. One area of interest is the development of new cancer treatments that target specific signaling pathways and enzymes. Trisodium arsenite has been shown to inhibit the activity of various enzymes involved in cancer growth and division, and further research could lead to the development of more effective therapies. Another area of interest is the use of trisodium arsenite in nanotechnology and materials science. It has been shown to have unique properties when used in the synthesis of nanoparticles and other materials, and further research could lead to the development of new materials with novel properties and applications.

Conclusion:

In conclusion, trisodium arsenite is a highly useful compound in scientific research due to its unique properties. It is used in various applications, including as a reducing agent, source of arsenic, and catalyst in chemical reactions. Trisodium arsenite has been shown to have various biochemical and physiological effects, including the induction of apoptosis and the inhibition of enzyme activity. It has several advantages for lab experiments, including its solubility and availability, but also has limitations due to its toxicity. Future research could lead to the development of new cancer treatments and materials with novel properties and applications.

合成方法

Trisodium arsenite can be synthesized by reacting arsenic trioxide with sodium hydroxide. The reaction results in the formation of sodium arsenite and water. The reaction is exothermic and should be performed in a well-ventilated area.

科学研究应用

Trisodium arsenite is widely used in scientific research due to its unique properties. It is commonly used as a reducing agent, a source of arsenic, and a catalyst in various chemical reactions. It is also used in the synthesis of other compounds such as arsenic acid and arsenic trioxide. Trisodium arsenite is also used in the treatment of certain diseases, such as leukemia and lymphoma.

属性

IUPAC Name |

trisodium;arsorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsO3.3Na/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDHVPHQDPJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNa3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161442 | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.889 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium arsenite | |

CAS RN |

14060-38-9, 13464-37-4 | |

| Record name | Arsenious acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium arsenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)